molecular formula C15H19N5OS B2655629 2-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097917-91-2

2-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No.: B2655629
CAS No.: 2097917-91-2
M. Wt: 317.41
InChI Key: SXFQFFRIVZTKSP-UHFFFAOYSA-N
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Description

2-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic compound featuring a unique structure that combines a thiadiazole ring, a piperidine moiety, and a cyclopenta[c]pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can lead to sulfoxides or sulfones, while reduction of the piperidine moiety can yield secondary or tertiary amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.

Biology

Biologically, the compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .

Medicine

In medicine, the compound is being investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a promising candidate for drug development, particularly in the treatment of infectious diseases and possibly cancer .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the design of materials with tailored functionalities .

Mechanism of Action

The mechanism of action of 2-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine moiety can enhance the compound’s binding affinity to these targets, while the cyclopenta[c]pyridazinone core provides structural stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one apart is its combination of these three distinct moieties, which provides a unique set of chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds containing only one or two of these moieties .

Properties

IUPAC Name

2-[[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c21-15-8-12-2-1-3-13(12)17-20(15)10-11-4-6-19(7-5-11)14-9-16-22-18-14/h8-9,11H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFQFFRIVZTKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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